molecular formula C9H12S B7972658 3-(Pent-4-en-1-yl)thiophene CAS No. 235088-75-2

3-(Pent-4-en-1-yl)thiophene

Cat. No.: B7972658
CAS No.: 235088-75-2
M. Wt: 152.26 g/mol
InChI Key: ZGWOLUHGPJMUIT-UHFFFAOYSA-N
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Description

3-(Pent-4-en-1-yl)thiophene is an organic compound with the molecular formula C9H12S. It consists of a thiophene ring substituted with a pent-4-en-1-yl group at the third position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production often involves the use of scalable and efficient synthetic routes such as the Paal-Knorr synthesis and the Gewald reaction. These methods are favored due to their high yields and relatively mild reaction conditions.

Types of Reactions:

    Oxidation: Thiophene derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes or tetrahydrothiophenes.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-(Pent-4-en-1-yl)thiophene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, thiophene-based drugs may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    Thiophene: The parent compound, a five-membered ring with one sulfur atom.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the second and fifth positions.

    3-Methylthiophene: A thiophene derivative with a methyl group at the third position.

Uniqueness of 3-(Pent-4-en-1-yl)thiophene:

Properties

IUPAC Name

3-pent-4-enylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-3-4-5-9-6-7-10-8-9/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWOLUHGPJMUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311002
Record name 3-(4-Penten-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235088-75-2
Record name 3-(4-Penten-1-yl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235088-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Penten-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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